molecular formula C15H13ClN2O3 B5719811 N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide

N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide

Cat. No. B5719811
M. Wt: 304.73 g/mol
InChI Key: GGTATBDKJAEPPE-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide, also known as NBNA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. NBNA is a small molecule that has been synthesized and studied for its biological activity, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide involves its binding to the sigma-1 receptor, leading to the modulation of calcium signaling and other cellular processes. N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide has been shown to increase the activity of the sigma-1 receptor, leading to the activation of downstream signaling pathways that are involved in neuroprotection, neuroplasticity, and other cellular processes.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide has been shown to have a range of biochemical and physiological effects, including its ability to modulate calcium signaling, increase the activity of antioxidant enzymes, and promote the survival of neurons under stress conditions. N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide has also been shown to have anti-inflammatory and anti-apoptotic effects, making it a potential therapeutic agent for various neurological disorders.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide has several advantages for use in lab experiments, including its high purity and high yield, as well as its ability to selectively bind to the sigma-1 receptor. However, N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide, including its potential use as a therapeutic agent for various neurological disorders. Further studies are needed to determine the optimal dosage and administration of N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide, as well as its potential side effects and toxicity. N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide may also be used to study the role of the sigma-1 receptor in other cellular processes, such as cancer and immune function. Overall, N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide has shown promise as a valuable tool for scientific research and as a potential therapeutic agent for various conditions.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide involves the reaction of 2-nitrobenzaldehyde with 2-chlorobenzylamine in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then treated with sodium hydroxide to form N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide as a white crystalline solid. The synthesis of N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide has been optimized to yield high purity and high yield, making it suitable for use in scientific research.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in the regulation of calcium signaling and has been implicated in various neurological disorders. N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide has been used to study the role of the sigma-1 receptor in neuroprotection, neurodegeneration, and neuroplasticity, and has shown promise as a potential therapeutic agent for these conditions.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-13-7-3-1-6-12(13)10-17-15(19)9-11-5-2-4-8-14(11)18(20)21/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTATBDKJAEPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide

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